Tovinontrine

説明

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

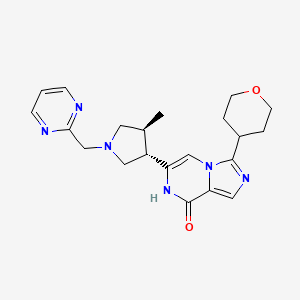

Structure

3D Structure

特性

IUPAC Name |

6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O2/c1-14-10-26(13-19-22-5-2-6-23-19)11-16(14)17-12-27-18(21(28)25-17)9-24-20(27)15-3-7-29-8-4-15/h2,5-6,9,12,14-16H,3-4,7-8,10-11,13H2,1H3,(H,25,28)/t14-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGNPYYVGANHRJ-GDBMZVCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1C2=CN3C(=CN=C3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@H]1C2=CN3C(=CN=C3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2062661-53-2 | |

| Record name | Tovinontrine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2062661532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IMR-687 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TOVINONTRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W248Y1AKOR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tovinontrine: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tovinontrine (formerly IMR-687) is a potent and highly selective small molecule inhibitor of phosphodiesterase-9 (PDE9). Initially developed for the treatment of hemoglobinopathies such as sickle cell disease (SCD) and β-thalassemia, its clinical development has pivoted to focus on heart failure. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, the downstream signaling pathways it modulates, and a summary of key preclinical and clinical findings. Experimental protocols for pivotal assays are described, and quantitative data are presented in structured tables for clarity. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate understanding.

Introduction

This compound is a pharmacologically significant molecule due to its high selectivity for PDE9, an enzyme that specifically degrades cyclic guanosine (B1672433) monophosphate (cGMP).[1] By inhibiting PDE9, this compound elevates intracellular cGMP levels, a second messenger implicated in a multitude of physiological processes, including vasodilation, inflammation, and erythropoiesis.[2] Initially, the therapeutic hypothesis for this compound in SCD and β-thalassemia was centered on the potential of increased cGMP to induce fetal hemoglobin (HbF) production, reduce vaso-occlusive crises (VOCs), and improve red blood cell health.[3] However, after disappointing results in Phase 2b trials, the focus of this compound's development shifted to heart failure, where augmenting cGMP signaling via the natriuretic peptide pathway is a clinically validated therapeutic strategy.

Core Mechanism of Action: PDE9 Inhibition

The primary mechanism of action of this compound is the competitive inhibition of phosphodiesterase-9 (PDE9). PDE9 is a cGMP-specific phosphodiesterase, meaning it selectively hydrolyzes cGMP to 5'-GMP, thus terminating its signaling activity. By binding to the catalytic site of PDE9, this compound prevents the degradation of cGMP, leading to its accumulation within the cell.

Potency and Selectivity

Preclinical studies have demonstrated that this compound is a potent and highly selective inhibitor of PDE9. In a radiometric assay using recombinant human PDE enzymes, this compound exhibited the following IC50 values:

| Enzyme | IC50 (nM) |

| PDE9A1 | 8.19 |

| PDE9A2 | 9.99 |

This compound's selectivity for PDE9 is a key feature, minimizing off-target effects. It has been shown to be over 800-fold more potent for PDE9A than for other PDE families, including PDE1A3, PDE1B, PDE1C, and PDE5A2.

Downstream Signaling Pathways

The elevation of intracellular cGMP by this compound initiates a cascade of downstream signaling events that vary depending on the cell type.

In Hematopoietic Cells (Sickle Cell Disease and β-Thalassemia)

In the context of hemoglobinopathies, the proposed mechanism of this compound involved the multifaceted roles of cGMP in erythrocytes and their progenitors.

The key downstream effects in this pathway include:

-

Induction of Fetal Hemoglobin (HbF): Increased cGMP signaling is believed to stimulate the expression of γ-globin, a component of HbF, through the activation of specific erythroid transcription factors.[2]

-

Improved Red Blood Cell (RBC) Health: cGMP can lead to reduced sickling of red blood cells in SCD.

-

Vasodilation: cGMP promotes the relaxation of vascular smooth muscle, leading to vasodilation and improved blood flow.[4]

-

Reduced Inflammation and Adhesion: cGMP signaling can decrease the expression of adhesion molecules on endothelial cells and leukocytes, reducing the inflammation and cell adhesion that contribute to vaso-occlusive crises in SCD.

In Cardiomyocytes (Heart Failure)

In the context of heart failure, this compound's mechanism is centered on augmenting the natriuretic peptide (NP) signaling pathway in cardiomyocytes.

The key downstream effects in this pathway include:

-

Anti-hypertrophic and Anti-fibrotic Effects: cGMP, through the activation of Protein Kinase G (PKG), can counteract pathological cardiac remodeling by inhibiting hypertrophic and fibrotic signaling pathways.[5]

-

Vasodilation: Similar to its effects in the vasculature, cGMP promotes vasodilation, which can reduce cardiac preload and afterload.

-

Cardioprotection: cGMP signaling has been shown to have direct cardioprotective effects, including reducing apoptosis and oxidative stress.[6]

Experimental Protocols

Radiometric PDE9 Inhibition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against PDE9.

Principle: The assay measures the conversion of radiolabeled [3H]-cGMP to [3H]-5'-GMP by the PDE9 enzyme. The inhibitor's potency is determined by its ability to reduce the amount of [3H]-5'-GMP formed.

Materials:

-

Recombinant human PDE9 enzyme

-

[3H]-cGMP (radiolabeled substrate)

-

5'-nucleotidase (from snake venom, to convert [3H]-5'-GMP to [3H]-guanosine)

-

Anion exchange resin (e.g., Dowex)

-

Scintillation fluid

-

Test compound (this compound)

-

Assay buffer (e.g., Tris-HCl with MgCl2)

Procedure:

-

Reaction Setup: In a microplate, combine the assay buffer, PDE9 enzyme, and varying concentrations of the test compound (this compound).

-

Initiation: Start the reaction by adding a solution containing a fixed concentration of [3H]-cGMP.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period to allow for enzymatic activity.

-

Termination: Stop the reaction by heat inactivation (e.g., boiling) or by adding a stop solution.

-

Conversion to Nucleoside: Add 5'-nucleotidase to the reaction mixture and incubate to convert the [3H]-5'-GMP product to [3H]-guanosine.

-

Separation: Apply the reaction mixture to an anion exchange resin column. The unreacted [3H]-cGMP and the [3H]-5'-GMP intermediate will bind to the resin, while the neutral [3H]-guanosine will pass through.

-

Quantification: Collect the eluate containing [3H]-guanosine, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Summary of Clinical Trial Data

This compound has been evaluated in several clinical trials for different indications.

Sickle Cell Disease (Ardent Trial - Phase 2b)

The Ardent trial was a randomized, double-blind, placebo-controlled study in adult patients with SCD. The primary endpoint was the annualized rate of vaso-occlusive crises (VOCs).

| Endpoint | High-Dose this compound | Placebo | p-value |

| Median Annualized VOC Rate | 1.89 | 2.02 | NS |

| Fetal Hemoglobin (HbF) Response (>3% increase) | No significant difference | - | NS |

Outcome: The trial did not meet its primary endpoint, showing no significant difference in the annualized rate of VOCs between the high-dose this compound group and the placebo group.[7] Based on these results, the development of this compound for SCD was discontinued.[7]

β-Thalassemia (Forte Trial - Phase 2b)

The Forte trial was a randomized, double-blind, placebo-controlled study in adult patients with β-thalassemia. The trial evaluated both transfusion-dependent (TDT) and non-transfusion-dependent (NTDT) cohorts.

| Endpoint | This compound (High and Low Dose) | Placebo |

| TDT Cohort | ||

| Transfusion Burden Reduction | No meaningful benefit | - |

| NTDT Cohort | ||

| Improvement in Disease-Related Biomarkers (including Total Hemoglobin) | No meaningful improvement | - |

Outcome: The Forte trial also failed to demonstrate a meaningful clinical benefit in either the TDT or NTDT cohorts.[8] Consequently, the development of this compound for β-thalassemia was also discontinued.[8]

Heart Failure (Ongoing Phase 2 Trials)

This compound is currently being investigated in Phase 2 clinical trials for the treatment of heart failure with both preserved ejection fraction (HFpEF) and reduced ejection fraction (HFrEF).[9][10]

Primary Endpoint: The primary endpoint for these trials is the change in N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels from baseline to week 12.[11] NT-proBNP is a well-established biomarker for the diagnosis and prognosis of heart failure.

Rationale: The rationale for using this compound in heart failure is to enhance the beneficial effects of the natriuretic peptide system, which is often impaired in this condition. By inhibiting PDE9, this compound is expected to increase cGMP levels in cardiomyocytes, leading to improvements in cardiac function and a reduction in NT-proBNP levels.

Conclusion

This compound is a potent and selective PDE9 inhibitor that effectively increases intracellular cGMP levels. While its initial development for sickle cell disease and β-thalassemia was halted due to a lack of clinical efficacy in Phase 2b trials, its mechanism of action holds promise for the treatment of heart failure. The ongoing Phase 2 trials will provide crucial data on the potential of this compound to modulate the natriuretic peptide signaling pathway and improve outcomes for patients with heart failure. The information presented in this guide provides a detailed technical overview of this compound's mechanism of action to support further research and development in this area.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Nitric Oxide-cGMP Signaling Stimulates Erythropoiesis through Multiple Lineage-Specific Transcription Factors: Clinical Implications and a Novel Target for Erythropoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Imara Presents Clinical and Preclinical this compound (IMR-687) Data at the American Society of Hematology (ASH) Annual Meeting 2021 - BioSpace [biospace.com]

- 4. cGMP Signaling and Vascular Smooth Muscle Cell Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI - A friend within the heart: natriuretic peptide receptor signaling [jci.org]

- 6. Atrial natriuretic peptide promotes cardiomyocyte survival by cGMP-dependent nuclear accumulation of zyxin and Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sicklecellanemianews.com [sicklecellanemianews.com]

- 8. Imara Left Reassessing After Sickle Cell and Beta-Thalassemia Trials Disappoint - BioSpace [biospace.com]

- 9. This compound by Cardurion Pharmaceuticals for Systolic Heart Failure: Likelihood of Approval [pharmaceutical-technology.com]

- 10. clinicaltrials.eu [clinicaltrials.eu]

- 11. clinicaltrials.eu [clinicaltrials.eu]

Preclinical Pharmacology of Tovinontrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tovinontrine (formerly IMR-687) is a potent and highly selective small molecule inhibitor of phosphodiesterase-9 (PDE9).[1][2][3] Initially investigated for hematological disorders such as sickle cell disease (SCD) and beta-thalassemia, its development focus has shifted to cardiovascular conditions, specifically heart failure.[1][4] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key in vitro and in vivo data, and detailing the experimental protocols used in its early-stage evaluation.

Mechanism of Action

This compound exerts its pharmacological effects through the selective inhibition of PDE9.[1][2][3] PDE9 is an enzyme that specifically degrades cyclic guanosine (B1672433) monophosphate (cGMP), a crucial second messenger involved in various physiological processes, including vasodilation, inflammation, and cellular proliferation.[1][5] By inhibiting PDE9, this compound leads to an accumulation of intracellular cGMP, thereby potentiating the downstream signaling pathways of nitric oxide (NO) and natriuretic peptides.[5][6] This mechanism is believed to underlie its therapeutic potential in conditions characterized by impaired cGMP signaling.

Signaling Pathway of this compound's Action

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. Imara Announces Results of Interim Analyses of this compound (IMR-687) Phase 2b Clinical Trials in Sickle Cell Disease and Beta-Thalassemia - BioSpace [biospace.com]

- 3. Imara Announces Interim Analysis Data from Forte Phase 2b Clinical Trial of this compound (IMR-687) in Transfusion-Dependent Subjects with Beta-thalassemia - BioSpace [biospace.com]

- 4. Imara to Report Data Demonstrating the Potential of this compound (IMR-687) for the Treatment of Heart Failure with Preserved Ejection Fraction (HFpEF) - BioSpace [biospace.com]

- 5. Imara Presents Clinical and Preclinical this compound (IMR-687) Data at the American Society of Hematology (ASH) Annual Meeting 2021 - BioSpace [biospace.com]

- 6. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

Tovinontrine (IMR-687): A Technical Overview of its Discovery, Synthesis, and Therapeutic Exploration

For Immediate Release

This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical investigation of Tovinontrine (IMR-687), a potent and selective small molecule inhibitor of phosphodiesterase-9 (PDE9). Developed initially for the treatment of hemoglobinopathies such as sickle cell disease (SCD) and β-thalassemia, its therapeutic potential has also been explored in heart failure. This document is intended for researchers, scientists, and drug development professionals.

Discovery and Rationale

The development of this compound was predicated on the therapeutic potential of modulating the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. In conditions like SCD and β-thalassemia, reduced cGMP levels are associated with a cascade of pathophysiological events, including impaired blood flow, inflammation, and increased cell adhesion.[1] The enzyme phosphodiesterase-9 (PDE9) selectively degrades cGMP. Therefore, inhibiting PDE9 was identified as a promising strategy to elevate intracellular cGMP levels, potentially mitigating disease pathology.

The primary therapeutic hypothesis for hemoglobinopathies was that increased cGMP could reactivate the production of fetal hemoglobin (HbF).[1] Elevated HbF levels are known to be beneficial in both SCD and β-thalassemia, as HbF can interfere with the polymerization of sickle hemoglobin and compensate for the reduced production of adult hemoglobin.[1] this compound was designed as a highly selective and potent PDE9 inhibitor to achieve this effect.[2]

Mechanism of Action

This compound functions as a competitive inhibitor of the PDE9 enzyme. PDE9 is responsible for the hydrolysis of cGMP to its inactive form, 5'-guanosine monophosphate. By blocking the catalytic activity of PDE9, this compound leads to an accumulation of intracellular cGMP. This increase in cGMP is believed to exert its therapeutic effects through multiple downstream pathways. In the context of hemoglobinopathies, this includes the activation of signaling cascades that lead to increased transcription of the gamma-globin gene, a key component of HbF.[3] The multimodal action of this compound is thought to impact red blood cells, white blood cells, and the vascular endothelium.

dot

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. Imara Presents Clinical and Preclinical this compound (IMR-687) Data at the American Society of Hematology (ASH) Annual Meeting 2021 - BioSpace [biospace.com]

- 3. NOVEL DISEASE-MODIFYING AGENTS - Guidelines for the Management of Transfusion-Dependent β-Thalassaemia (TDT) - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vitro Characterization of Tovinontrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tovinontrine (formerly IMR-687) is a potent and highly selective small molecule inhibitor of phosphodiesterase-9 (PDE9).[1][2][3][4] Initially developed for the treatment of sickle cell disease (SCD) and beta-thalassemia, its mechanism of action revolves around the potentiation of the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[1][2][4] PDE9 is the primary enzyme responsible for the degradation of cGMP.[1][2] By inhibiting PDE9, this compound leads to an increase in intracellular cGMP levels, which in turn is associated with various beneficial downstream effects, including the reactivation of fetal hemoglobin (HbF) production.[4][5][6] This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its biochemical and cellular activities, and providing methodologies for key experimental assays.

Data Presentation

Biochemical Activity

This compound demonstrates high potency and selectivity for PDE9A. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound against a panel of phosphodiesterase enzymes.

| Enzyme Target | IC₅₀ (nM) | Fold Selectivity vs. PDE9A1 |

| PDE9A1 | 8.19[7] | 1 |

| PDE9A2 | 9.99[7] | ~1.2 |

| PDE1A3 | 88,400[7] | >10,800 |

| PDE1B | 8,480[7] | >1,035 |

| PDE1C | 12,200[7] | >1,490 |

| PDE5A | 81,900[7] | >10,000 |

Data presented as the mean of multiple experiments. The selectivity is calculated relative to the IC₅₀ value for PDE9A1.

Cellular Activity

In cellular assays, this compound has been shown to increase intracellular cGMP levels and induce the expression of fetal hemoglobin (HbF).

| Cell Line | Assay | Endpoint | Result |

| K562 (human erythroleukemic cells) | cGMP Accumulation | cGMP Levels | Dose-dependent increase[7] |

| K562 (human erythroleukemic cells) | HbF Induction | HbF Protein Levels | Dose-dependent increase[7] |

| Primary CD34+ progenitor-derived erythroblasts (from SCD patients) | F-cell Induction | Percentage of HbF-positive cells | Significant increase[8] |

Experimental Protocols

PDE9 Enzyme Inhibition Assay (Radiometric)

This protocol outlines a method to determine the IC₅₀ of this compound against recombinant human PDE9A.

Materials:

-

Recombinant human PDE9A enzyme

-

[³H]-cGMP (radiolabeled substrate)

-

This compound (or other test compounds)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 0.1 mg/mL BSA)

-

Snake venom nucleotidase

-

Anion exchange resin (e.g., Dowex)

-

Scintillation cocktail

-

96-well microplates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, this compound dilutions, and the PDE9A enzyme.

-

Initiate the reaction by adding [³H]-cGMP.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop buffer or by heat inactivation.

-

Add snake venom nucleotidase to convert the [³H]-GMP product to [³H]-guanosine.

-

Transfer the reaction mixture to tubes containing an anion exchange resin slurry. The resin will bind the unreacted [³H]-cGMP, while the [³H]-guanosine product remains in the supernatant.

-

Centrifuge the tubes to pellet the resin.

-

Transfer an aliquot of the supernatant to a scintillation vial containing a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to a vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Intracellular cGMP Accumulation Assay

This protocol describes a method to measure the effect of this compound on intracellular cGMP levels in a cellular context.

Materials:

-

K562 cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Lysis buffer

-

Commercial cGMP enzyme-linked immunosorbent assay (ELISA) kit

-

Plate reader

Procedure:

-

Seed K562 cells in a multi-well plate and culture overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 6 hours).[1]

-

Lyse the cells using the lysis buffer provided in the cGMP ELISA kit.

-

Perform the cGMP ELISA according to the manufacturer's instructions. This typically involves a competitive binding assay where cGMP in the cell lysate competes with a labeled cGMP for binding to a limited number of anti-cGMP antibody-coated wells.

-

Measure the absorbance using a plate reader at the appropriate wavelength.

-

Calculate the cGMP concentration in each sample based on a standard curve generated with known cGMP concentrations.

-

Express the results as fold-change in cGMP levels compared to vehicle-treated cells.

Fetal Hemoglobin (HbF) Induction Assay

This protocol details a method to assess the ability of this compound to induce HbF expression in erythroid cells.

Materials:

-

K562 cells or primary CD34+ progenitor-derived erythroblasts

-

Cell culture medium

-

This compound

-

For K562 cells: Commercial HbF ELISA kit

-

For primary cells: Fluorescently labeled antibodies against Glycophorin A (GPA), Band 3, and HbF; Fixation and permeabilization buffers

-

Flow cytometer

Procedure for K562 Cells (ELISA):

-

Seed K562 cells and treat with a range of this compound concentrations for 72 hours.[1]

-

Harvest the cells and prepare cell lysates.

-

Quantify the total protein concentration in each lysate.

-

Perform the HbF ELISA according to the manufacturer's instructions to measure the amount of HbF in each lysate.

-

Normalize the HbF levels to the total protein concentration and express the results as fold-change relative to vehicle-treated cells.

Procedure for Primary Erythroblasts (Flow Cytometry):

-

Culture CD34+ progenitor cells in a two-phase liquid culture system to induce erythroid differentiation.

-

Treat the differentiating erythroblasts with this compound at various concentrations.

-

Harvest the cells and stain for cell surface markers (e.g., GPA, Band 3) to identify the erythroid population.

-

Fix and permeabilize the cells.

-

Stain for intracellular HbF using a fluorescently labeled anti-HbF antibody.

-

Analyze the cells using a flow cytometer to determine the percentage of HbF-positive cells (F-cells) within the erythroid population.[1]

Cytokine Inhibition Assay

This protocol provides a general framework for evaluating the potential of this compound to inhibit the production of pro-inflammatory cytokines.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., THP-1)

-

Cell culture medium

-

Lipopolysaccharide (LPS) or another pro-inflammatory stimulus

-

This compound

-

Commercial ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β)

-

Plate reader

Procedure:

-

Isolate PBMCs from healthy donor blood or culture the chosen immune cell line.

-

Seed the cells in a multi-well plate.

-

Pre-treat the cells with different concentrations of this compound for a defined period (e.g., 1-2 hours).

-

Stimulate the cells with LPS to induce cytokine production.

-

Incubate for an appropriate time (e.g., 4-24 hours) to allow for cytokine secretion.

-

Collect the cell culture supernatant.

-

Measure the concentration of the desired cytokines in the supernatant using specific ELISA kits according to the manufacturer's protocols.[9][10]

-

Calculate the percentage of cytokine inhibition for each this compound concentration compared to the LPS-stimulated vehicle control.

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound via the cGMP signaling pathway.

Experimental Workflow for PDE9 Inhibition Assay

Caption: Workflow for determining the IC₅₀ of this compound using a radiometric PDE9 inhibition assay.

Logical Relationship for Cellular Assays

References

- 1. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Imara Announces Results of Interim Analyses of this compound (IMR-687) Phase 2b Clinical Trials in Sickle Cell Disease and Beta-Thalassemia - BioSpace [biospace.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. ashpublications.org [ashpublications.org]

- 6. A Cell-Based High-Throughput Screen for Novel Chemical Inducers of Fetal Hemoglobin for Treatment of Hemoglobinopathies | PLOS One [journals.plos.org]

- 7. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 8. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. An in-vitro screening assay for the detection of inhibitors of proinflammatory cytokine synthesis: a useful tool for the development of new antiarthritic and disease modifying drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Tovinontrine's Effect on Downstream cGMP Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tovinontrine (formerly IMR-687) is a potent and highly selective small molecule inhibitor of phosphodiesterase-9 (PDE9). The primary mechanism of action of this compound is the elevation of intracellular cyclic guanosine (B1672433) monophosphate (cGMP) levels by preventing its degradation by PDE9. This accumulation of cGMP is hypothesized to activate downstream signaling pathways, primarily through cGMP-dependent protein kinase (PKG), leading to a cascade of phosphorylation events that mediate the drug's therapeutic effects. This technical guide provides a comprehensive overview of the known effects of this compound on the cGMP signaling pathway, summarizing key preclinical data and outlining relevant experimental methodologies. While direct quantitative data on the downstream phosphorylation of specific PKG targets by this compound is limited in publicly available literature, this guide extrapolates the expected mechanistic consequences based on the established role of the cGMP-PKG pathway.

Introduction to this compound and the cGMP Signaling Pathway

This compound is an investigational drug that has been evaluated for the treatment of sickle cell disease (SCD), beta-thalassemia, and heart failure.[1][2] Its therapeutic rationale is centered on the modulation of the nitric oxide (NO)-cGMP signaling pathway.

The cGMP signaling cascade is a crucial intracellular pathway involved in regulating various physiological processes, including vasodilation, inflammation, and cell proliferation. The pathway is initiated by the synthesis of cGMP from guanosine triphosphate (GTP) by soluble guanylate cyclase (sGC), which is activated by nitric oxide (NO). The intracellular concentration of cGMP is tightly regulated by phosphodiesterases (PDEs), which hydrolyze cGMP to its inactive form, 5'-GMP.

PDE9 is a cGMP-specific PDE with a high affinity for its substrate.[3][4] By selectively inhibiting PDE9, this compound effectively increases the intracellular concentration of cGMP, thereby amplifying the downstream signaling effects. The primary effector of cGMP is Protein Kinase G (PKG), a serine/threonine kinase that, upon activation by cGMP, phosphorylates a variety of downstream protein targets.

This compound's Mechanism of Action: A Visual Representation

The core mechanism of this compound involves the inhibition of PDE9, leading to an increase in cGMP and subsequent activation of PKG. This signaling cascade is depicted in the following diagram.

Quantitative Data on this compound's Effects

While comprehensive quantitative data on the entire downstream signaling cascade of this compound is not fully available in the public domain, preclinical studies have provided key insights into its activity and effects.

In Vitro PDE9 Inhibition

This compound has been demonstrated to be a highly potent and selective inhibitor of PDE9A.

| Parameter | Value | Reference |

| PDE9A IC50 | 1 nM | [4] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Preclinical Effects in Sickle Cell Disease Models

Studies in cellular and animal models of sickle cell disease have demonstrated the downstream biological effects of this compound, which are presumed to be mediated by the cGMP-PKG pathway.

| Biomarker | Effect of this compound (IMR-687) | Cell/Animal Model | Reference |

| Fetal Hemoglobin (HbF) | Increased expression | K562 erythroid cell line | [3][4] |

| F-cells (% of RBCs with HbF) | Increased percentage | Erythroid cells from SCD patients | [3] |

| Red Blood Cell (RBC) Sickling | Reduced sickling | Townes transgenic mouse model of SCD | [3][4] |

| Immune Cell Activation | Reduced activation | Townes transgenic mouse model of SCD | [4] |

| Microvascular Stasis | Reduced stasis | Townes transgenic mouse model of SCD | [3][4] |

Downstream cGMP Targets: PKG and VASP

The primary downstream effector of cGMP is Protein Kinase G (PKG) . Activated PKG phosphorylates a number of substrate proteins, leading to various cellular responses. One of the key substrates of PKG is the Vasodilator-Stimulated Phosphoprotein (VASP) .

VASP is involved in the regulation of actin dynamics, cell adhesion, and platelet aggregation. Phosphorylation of VASP by PKG at specific serine residues (e.g., Ser239) is a well-established marker of PKG activity and is associated with inhibitory effects on platelet aggregation and smooth muscle contraction.[5][6]

Although direct quantitative data on this compound-induced PKG activation and VASP phosphorylation are not available in published literature, it is the presumed mechanism through which this compound exerts its effects on red blood cells, white blood cells, and the vasculature.[1][2]

Experimental Protocols

Detailed experimental protocols from this compound-specific preclinical studies are not publicly available. However, standard methodologies for assessing the key steps in the cGMP signaling pathway are well-established.

Measurement of Intracellular cGMP Levels

Principle: Competitive enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying intracellular cGMP.

Generalized Protocol:

-

Cell Culture and Treatment: Plate cells and treat with this compound at various concentrations for a specified duration. A positive control (e.g., a nitric oxide donor) can be used to stimulate cGMP production.

-

Cell Lysis: Lyse the cells using an appropriate lysis buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

-

cGMP Quantification: Use a commercial cGMP ELISA kit. The assay involves a competitive binding reaction between the cGMP in the sample and a labeled cGMP conjugate for a limited number of anti-cGMP antibody binding sites. The amount of signal is inversely proportional to the concentration of cGMP in the sample.

-

Data Analysis: Generate a standard curve using known concentrations of cGMP. Determine the cGMP concentration in the samples by interpolating from the standard curve.

Assessment of VASP Phosphorylation

Principle: Western blotting using phospho-specific antibodies is a standard technique to detect the phosphorylation of VASP at specific sites.

Generalized Protocol:

-

Cell Culture and Treatment: Treat cells with this compound as described above.

-

Protein Extraction: Lyse cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.

-

Immunodetection: Probe the membrane with a primary antibody specific for phosphorylated VASP (e.g., anti-phospho-VASP Ser239). Subsequently, use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

-

Signal Detection: Visualize the protein bands using a chemiluminescent substrate.

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., total VASP or a housekeeping protein like GAPDH).

Conclusion and Future Directions

This compound is a selective PDE9 inhibitor that elevates intracellular cGMP levels. Preclinical studies have demonstrated its potential to modulate disease-relevant pathways in sickle cell disease. The downstream effects of this compound are believed to be mediated through the activation of PKG and the subsequent phosphorylation of its target proteins, such as VASP.

While direct quantitative evidence for this compound's impact on PKG activity and VASP phosphorylation is not yet publicly available, the established understanding of the cGMP signaling pathway provides a strong rationale for this mechanism. Future research, including detailed preclinical pharmacological studies and the analysis of clinical trial samples, will be crucial to fully elucidate the downstream molecular effects of this compound and to confirm the engagement of the PKG-VASP signaling axis. Such studies will provide a more complete picture of this compound's mechanism of action and could inform the development of next-generation PDE9 inhibitors.

References

- 1. Imara Reports Favorable Preclinical And Phase I Data On IMR-687 In Sickle Cell Disease - BioSpace [biospace.com]

- 2. globalgenes.org [globalgenes.org]

- 3. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease | Haematologica [haematologica.org]

- 4. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential VASP phosphorylation controls remodeling of the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of VASP by phosphorylation: Consequences for cell migration - PMC [pmc.ncbi.nlm.nih.gov]

Tovinontrine (Tofimilast): A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tovinontrine, also known as Tofimilast, is an investigational, orally administered, selective phosphodiesterase type 4 (PDE4) inhibitor. Its primary mechanism of action involves the inhibition of the PDE4 enzyme, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This upregulation of cAMP has been shown to modulate the activity of various inflammatory cells, suggesting its therapeutic potential in treating immune-mediated inflammatory diseases such as psoriasis and atopic dermatitis. This compound is being developed as a topical treatment for atopic dermatitis and an oral treatment for psoriasis.

Mechanism of Action: PDE4 Inhibition

This compound selectively targets and inhibits the PDE4 enzyme, a key regulator of intracellular signaling pathways in inflammatory cells. PDE4 metabolizes cAMP, and its inhibition by this compound results in elevated intracellular cAMP levels. Increased cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and deactivates the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). This cascade of events leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-17, IL-23, and interferon-gamma, while simultaneously increasing the production of the anti-inflammatory cytokine IL-10.

Caption: Signaling pathway of this compound via PDE4 inhibition.

Pharmacodynamics

The pharmacodynamic effects of this compound have been evaluated through its inhibitory activity on PDE4 subtypes and its impact on inflammatory biomarkers in clinical studies.

In Vitro Inhibitory Activity

This compound has demonstrated potent and selective inhibition of PDE4, particularly the PDE4B subtype, which is predominantly involved in inflammation.

| Parameter | Value | Description |

| PDE4B IC50 | 2.7 nM | The half maximal inhibitory concentration against the PDE4B enzyme. |

Data sourced from preclinical evaluations.

Clinical Pharmacodynamic Effects

In a Phase 2b clinical trial (NCT03206923) involving patients with moderate to severe psoriasis, oral administration of this compound led to significant dose-dependent reductions in key inflammatory biomarkers.

| Biomarker | Change from Baseline (at Week 12) |

| IL-17A | Significant reduction |

| IL-17F | Significant reduction |

| IL-23 | Significant reduction |

These changes correlate with the drug's mechanism of action on the inflammatory cascade.

Pharmacokinetics

The pharmacokinetic profile of oral this compound was characterized in a Phase 2b, randomized, double-blind, placebo-controlled study in patients with moderate to severe plaque psoriasis.

| Parameter | 15 mg BID | 30 mg BID | 45 mg BID | 60 mg BID |

| Cmax (ng/mL) | 103 | 204 | 338 | 390 |

| AUC0-12h (ng*h/mL) | 536 | 1140 | 1810 | 2150 |

| Tmax (h) | ~2.0 | ~2.0 | ~2.0 | ~2.0 |

| Apparent Half-life (h) | ~4.8 | ~5.1 | ~5.1 | ~5.5 |

Data represents geometric mean values at steady state. Cmax: Maximum plasma concentration; AUC0-12h: Area under the plasma concentration-time curve from 0 to 12 hours; Tmax: Time to reach Cmax. BID: twice daily.

The results indicate that this compound exhibits dose-proportional increases in exposure (Cmax and AUC) at doses up to 45 mg twice daily. The absorption is relatively rapid, with peak plasma concentrations achieved approximately 2 hours after oral administration.

Experimental Protocols

Pharmacokinetic Analysis Protocol

The pharmacokinetic parameters of this compound were determined from blood samples collected during a multi-dose clinical trial.

Caption: General workflow for clinical pharmacokinetic analysis.

-

Study Design: A Phase 2b, randomized, double-blind, placebo-controlled, parallel-group study was conducted. Patients received one of four doses of this compound or a placebo twice daily for 12 weeks.

-

Sample Collection: Blood samples for pharmacokinetic analysis were collected at pre-specified time points (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose) on Day 1 and at Week 4 to assess steady-state concentrations.

-

Bioanalytical Method: Plasma concentrations of this compound were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique provides high sensitivity and specificity for the analyte in a biological matrix.

-

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) from the plasma concentration-time data. Software such as Phoenix® WinNonlin® is typically used for such analyses.

Pharmacodynamic (Biomarker) Analysis Protocol

-

Sample Collection: Skin biopsy samples were collected from patients with psoriasis at baseline and at Week 12 of the treatment period.

-

Sample Processing: The biopsy samples were processed to extract messenger RNA (mRNA).

-

Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) was used to measure the expression levels of specific genes associated with the psoriasis inflammatory pathway, including those for IL-17A, IL-17F, and IL-23.

-

Data Analysis: The change in mRNA expression levels from baseline to Week 12 was calculated and compared between the this compound treatment groups and the placebo group to determine the drug's effect on these pharmacodynamic biomarkers.

Tovinontrine's Selectivity for PDE9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tovinontrine (formerly IMR-687) is a potent and highly selective small molecule inhibitor of phosphodiesterase-9 (PDE9).[1][2][3] PDE9 is a key enzyme in the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, where it specifically hydrolyzes cGMP.[1][2][3] By inhibiting PDE9, this compound elevates intracellular cGMP levels, a mechanism that has been explored for its therapeutic potential in a variety of conditions, including hematological disorders like sickle cell disease and beta-thalassemia, as well as cardiovascular diseases such as heart failure.[1][2][3] This technical guide provides an in-depth overview of the selectivity profile of this compound for PDE9 over other phosphodiesterases, details the experimental methodologies used to determine this selectivity, and visualizes the relevant biological pathways and experimental workflows.

The cGMP Signaling Pathway and the Role of PDE9

The cGMP signaling pathway plays a crucial role in various physiological processes, including vasodilation, inflammation, and cellular proliferation. The intracellular concentration of cGMP is tightly regulated by its synthesis by guanylate cyclases and its degradation by phosphodiesterases (PDEs). PDE9 is a cGMP-specific PDE, meaning it has a high affinity and specificity for cGMP as its substrate.

Selectivity Profile of this compound

The therapeutic efficacy and safety of a PDE inhibitor are critically dependent on its selectivity for the target PDE isoform. Off-target inhibition of other PDEs can lead to undesirable side effects. This compound has been demonstrated to be a highly selective inhibitor of PDE9.

Quantitative Data on this compound's Selectivity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for various human recombinant PDE enzymes. The data is sourced from a pivotal preclinical study by McArthur et al. (2020).

| Phosphodiesterase (PDE) Isoform | This compound IC50 |

| PDE9A1 | 8.19 nM |

| PDE9A2 | 9.99 nM |

| PDE1A3 | 88.4 µM |

| PDE1B | 8.48 µM |

| PDE1C | 12.2 µM |

| PDE5A2 | 81.9 µM |

| Other 27 PDE enzymes (including PDE4 and PDE10) | No significant inhibition |

Table 1: In vitro selectivity of this compound for various PDE isoforms. Data extracted from McArthur et al., 2020.

As the data indicates, this compound exhibits potent inhibition of PDE9A1 and PDE9A2 in the nanomolar range. In contrast, its inhibitory activity against other PDE isoforms is significantly weaker, with IC50 values in the micromolar range, demonstrating a selectivity of over 800-fold for PDE9A over other tested PDEs.

Experimental Protocols

The determination of a compound's selectivity profile relies on robust and reproducible in vitro assays. The following sections detail the methodologies for key experiments cited in the characterization of this compound.

In Vitro PDE Enzyme Inhibition Assay (Radiometric Method)

The IC50 values for this compound against a panel of 33 recombinant human PDE enzymes were determined using a radiometric assay.

Principle: This assay measures the enzymatic activity of a specific PDE by quantifying the conversion of a radiolabeled cyclic nucleotide (e.g., [3H]cGMP) to its corresponding linear monophosphate (e.g., [3H]5'-GMP). The inhibitory effect of a compound is determined by its ability to reduce the rate of this conversion.

Materials:

-

Recombinant human PDE enzymes

-

[3H]cGMP (radiolabeled substrate)

-

This compound (test compound)

-

Assay buffer (specific to each PDE isoform)

-

Scintillation cocktail

-

Microplates

-

Scintillation counter

Methodology:

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.

-

Reaction Setup: In a microplate, the recombinant PDE enzyme, assay buffer, and varying concentrations of this compound or vehicle control are combined.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the [3H]cGMP substrate.

-

Incubation: The reaction mixture is incubated for a specific time at a controlled temperature to allow for enzymatic activity.

-

Reaction Termination: The reaction is stopped by the addition of a quenching agent.

-

Separation: The product ([3H]5'-GMP) is separated from the unreacted substrate ([3H]cGMP) using methods such as ion-exchange chromatography or precipitation.

-

Quantification: The amount of [3H]5'-GMP produced is quantified by adding a scintillation cocktail and measuring the radioactivity using a scintillation counter.

-

Data Analysis: The percentage of inhibition for each this compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

Fluorescence Polarization (FP) Assay for PDE9 Inhibition

Fluorescence polarization is a common, non-radioactive method used for high-throughput screening of PDE inhibitors.

Principle: This assay is based on the change in the rotational speed of a fluorescently labeled substrate upon enzymatic cleavage. A small, fluorescently labeled cGMP molecule rotates rapidly in solution, resulting in low fluorescence polarization. When PDE9 hydrolyzes the cGMP, the resulting fluorescently labeled 5'-GMP binds to a larger binding agent, leading to a slower rotation and an increase in fluorescence polarization. Inhibitors of PDE9 prevent this change.

Materials:

-

Recombinant human PDE9A enzyme

-

Fluorescently labeled cGMP (e.g., FAM-cGMP)

-

Binding agent (specific for 5'-GMP)

-

This compound (test compound)

-

Assay buffer

-

Black, low-volume microplates

-

Fluorescence polarization plate reader

Methodology:

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Reaction Mixture Preparation: In each well of a microplate, add the PDE9A enzyme and the test compound at various concentrations.

-

Reaction Initiation: Add the FAM-cGMP substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Detection: Add the binding agent to each well to stop the reaction and bind to the FAM-5'-GMP product.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by plotting the data and fitting it to a dose-response curve.

Logical Relationship of this compound's Selectivity

The high selectivity of this compound for PDE9 is a key attribute that underpins its therapeutic potential and favorable safety profile. This selectivity ensures that the pharmacological effects are primarily mediated through the intended target, minimizing off-target effects.

Conclusion

This compound is a potent inhibitor of PDE9 with a high degree of selectivity over other PDE isoforms. This selectivity is a critical feature, ensuring targeted engagement of the cGMP signaling pathway and minimizing the potential for off-target effects. The quantitative data and experimental methodologies outlined in this technical guide provide a comprehensive understanding of the preclinical characterization of this compound's selectivity profile, which is fundamental to its development as a therapeutic agent.

References

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide on the Role of PDE9 in Heart Failure Pathophysiology

Introduction

Heart failure (HF) is a complex clinical syndrome characterized by the heart's inability to meet the body's metabolic demands. A key feature of its pathophysiology is the dysregulation of neurohormonal systems, including the natriuretic peptide (NP) system.[1] Natriuretic peptides, such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), are released by cardiomyocytes in response to stress and activate a cardioprotective signaling pathway mediated by the second messenger cyclic guanosine (B1672433) monophosphate (cGMP).[2][3] The intracellular levels of cGMP are tightly controlled by phosphodiesterases (PDEs), a superfamily of enzymes that hydrolyze cyclic nucleotides.[4][5]

While the role of PDE5 in regulating cGMP downstream of nitric oxide (NO) is well-established, recent evidence has highlighted phosphodiesterase 9A (PDE9A) as a critical and distinct regulator of the NP-cGMP pathway.[6][7] PDE9A expression is significantly upregulated in failing hearts, where it selectively degrades NP-generated cGMP, thereby blunting the heart's endogenous protective mechanisms.[6][8][9] This makes PDE9A a compelling therapeutic target for heart failure.

This technical guide provides a comprehensive overview of the role of PDE9A in heart failure pathophysiology, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and visualizing the core signaling pathways.

The Pathophysiological Role of PDE9A in Heart Failure

Under normal physiological conditions, PDE9A expression in the myocardium is low.[8] However, in response to pathological stress, such as pressure overload or neurohormonal stimulation, its expression and activity increase dramatically in cardiomyocytes.[6][10] This upregulation has been observed in various preclinical models and, importantly, in myocardial tissue from human patients with both heart failure with reduced ejection fraction (HFrEF) and heart failure with preserved ejection fraction (HFpEF).[4][6][11]

Selective Regulation of the Natriuretic Peptide-cGMP Pathway

The central role of PDE9A in heart failure stems from its specific control over the cGMP pool generated by natriuretic peptides.[6][7] This distinguishes it from PDE5, which primarily regulates cGMP produced via the NO-soluble guanylate cyclase (sGC) pathway.[7]

-

Natriuretic Peptide (NP) Pathway : ANP and BNP bind to the particulate guanylate cyclase (pGC) receptor on the cardiomyocyte surface, stimulating the conversion of GTP to cGMP.[12][13]

-

PDE9A Action : PDE9A exhibits the highest affinity for cGMP of any PDE isoform and selectively hydrolyzes the cGMP generated by this NP-pGC pathway.[4][6]

-

Consequence in Heart Failure : The upregulation of PDE9A in failing hearts creates a state of NP resistance, where the beneficial effects of elevated NPs are negated by rapid cGMP degradation.[8][9] This impairs the activation of protein kinase G (PKG), a key mediator of cGMP's cardioprotective effects.[9]

This NO-independent mechanism is crucial, as NO signaling is often impaired in heart failure, limiting the efficacy of PDE5 inhibitors.[6] Genetic or pharmacological inhibition of PDE9A has been shown to restore cGMP-PKG signaling and reverse pathological remodeling even when NO synthase is inactive.[6][8]

Downstream Pathophysiological Consequences

The depletion of NP-generated cGMP and subsequent reduction in PKG activity by overexpressed PDE9A contributes directly to key features of heart failure pathology:

-

Pathological Hypertrophy and Fibrosis : PKG signaling normally opposes pro-hypertrophic and pro-fibrotic pathways.[3] PDE9A inhibition restores PKG activity, leading to reduced expression of hypertrophic genes, decreased collagen deposition, and attenuation of cardiac fibrosis.[8][10]

-

Calcium Handling Dysfunction : Diminished PKG activation impairs the function of key calcium-handling proteins, such as SERCA2a (responsible for Ca2+ reuptake into the sarcoplasmic reticulum) and the ryanodine (B192298) receptor (RyR2), leading to diastolic dysfunction and increased arrhythmia risk.[8] Restoring cGMP levels via PDE9A inhibition can improve these processes.[8]

-

Ventricular Stiffness : Reduced PKG-mediated phosphorylation of proteins like titin is a known contributor to increased cardiomyocyte stiffness, a hallmark of HFpEF.[14] PDE9A inhibition has been shown to lower left ventricular chamber stiffness in preclinical models.[15]

Quantitative Data from Preclinical and Clinical Studies

PDE9A Expression in Heart Failure

Studies have consistently demonstrated the upregulation of PDE9A in both animal models and human heart failure.

| Model / Population | Heart Failure Type | Tissue | Finding | Reference |

| Human Patients | Dilated Cardiomyopathy / Aortic Stenosis | Left Ventricle (LV) | Significantly higher PDE9A protein expression and activity vs. non-failing hearts. | [8] |

| Human Patients | HFpEF | Left Ventricle (LV) | Markedly increased PDE9A protein expression. | [6][11] |

| Human Patients | HFrEF and HFpEF | LV Endomyocardial Biopsies | Increased PDE9A expression compared to controls, with highest levels in HFpEF. | [11] |

| Mouse Model | Transverse Aortic Constriction (TAC) | Heart | Robust upregulation of PDE9A mRNA and protein. | [6][8] |

Table 1: Summary of PDE9A Upregulation in Heart Failure.

Preclinical Efficacy of PDE9 Inhibitors

Pharmacological inhibition or genetic deletion of PDE9A has shown significant therapeutic benefit in various preclinical models of heart failure.

| Model | Inhibitor / Method | Key Outcomes | Reference |

| Mouse TAC (Pressure Overload) | Genetic Deletion (Pde9a knockout) | Protected from hypertrophy and fibrosis; preserved cardiac function compared to wild-type. | [6][8] |

| Mouse TAC (Pressure Overload) | CRD-733 (600 mg/kg/day) | Reversed existing LV hypertrophy (P<0.001); improved LVEF (P=0.009); attenuated left atrial dilation (P<0.001); reduced lung weight. | [10] |

| Mouse TAC (Pressure Overload) | PF-04749982 | Reversed pre-established hypertrophy and dysfunction, independent of NO synthase activity. | [6] |

| Ovine Pacing-Induced HF | PF-04749982 | Induced significant diuresis and natriuresis; reduced mean arterial pressure and left atrial pressure. | [16] |

| Mouse TAC-DOCA (Diastolic Dysfunction) | PDE9a inhibitor (5-8 mg/kg/day) | Reduced LV chamber stiffness and passive cardiomyocyte stiffness. | [15] |

Table 2: Selected Preclinical Efficacy Data for PDE9 Inhibition.

Clinical Development of PDE9 Inhibitors

Early-phase clinical trials have provided proof-of-concept for PDE9 inhibition in human heart failure patients, demonstrating target engagement and a favorable safety profile.

| Trial Name | Drug | Phase | Patient Population | Key Findings | Reference |

| CARDINAL-HF | CRD-740 | Phase 2a | 60 stable HFrEF patients on GDMT | Met primary endpoint: statistically significant median increase in plasma cGMP at 4 weeks (P=0.003). Generally well-tolerated. | [17][18][19] |

| CYCLE-1-REF | CRD-750 | Phase 2 | ~560 HFrEF patients | Enrollment completed. Primary endpoint is change in NT-proBNP. | [20] |

| CYCLE-2-PEF | CRD-750 | Phase 2 | ~300 HFpEF patients | Enrollment completed. Primary endpoint is change in NT-proBNP. | [20] |

Table 3: Summary of Clinical Trials for PDE9 Inhibitors in Heart Failure.

Key Experimental Protocols

Reproducible and rigorous experimental design is critical for evaluating the role of PDE9 and the efficacy of its inhibitors. Below are outlines of key methodologies.

Preclinical Model: Transverse Aortic Constriction (TAC)

The TAC model is a widely used surgical procedure in mice to induce pressure-overload cardiac hypertrophy and subsequent heart failure, mimicking conditions like aortic stenosis and hypertension.[21]

-

Objective : To create a pressure overload on the left ventricle, leading to pathological remodeling.

-

Methodology :

-

Anesthesia : Anesthetize the mouse (e.g., with isoflurane).

-

Surgical Access : Perform a partial upper sternotomy to expose the aortic arch.

-

Constriction : Place a ligature (e.g., 7-0 silk suture) around the transverse aorta between the innominate and left common carotid arteries.

-

Gauging : Tie the ligature snugly against a blunt-ended needle of a specific gauge (e.g., 26G or 27G) placed alongside the aorta.

-

Finalization : Remove the needle, leaving a constriction of a defined diameter. Close the chest and allow the animal to recover.

-

Sham Operation : A control group undergoes the same procedure without the aortic constriction.

-

-

Timeline : Significant hypertrophy develops within 1-2 weeks, progressing to cardiac dysfunction and failure over 4-8 weeks.[10][21]

Assessment of Cardiac Function

Evaluating changes in cardiac structure and function is essential. Echocardiography and pressure-volume (PV) loop analysis are standard techniques.[22][23]

-

Transthoracic Echocardiography :

-

Objective : To non-invasively assess cardiac dimensions, systolic function, and diastolic function.[24]

-

Protocol :

-

Anesthetize the mouse lightly to maintain a physiological heart rate.

-

Using a high-frequency ultrasound system, acquire images in M-mode from the parasternal short-axis view.

-

Measure LV internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), and wall thickness.

-

Calculate functional parameters such as Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).[23]

-

Use Doppler imaging to assess diastolic function (e.g., E/A ratio).

-

-

-

Pressure-Volume (PV) Loop Analysis :

-

Objective : To obtain load-independent measures of cardiac contractility and diastolic stiffness.[23]

-

Protocol :

-

Anesthetize the mouse and insert a high-fidelity pressure-conductance catheter directly into the left ventricle via the right carotid artery.

-

Record real-time pressure and volume data during the cardiac cycle.

-

Perform transient occlusions of the inferior vena cava to vary preload and generate a family of PV loops.

-

Analyze the data to derive key parameters like the end-systolic pressure-volume relationship (ESPVR) for contractility and the end-diastolic pressure-volume relationship (EDPVR) for stiffness.[23]

-

-

Measurement of cGMP Levels

Quantifying intracellular cGMP is crucial for confirming the mechanism of action of PDE9 inhibitors.

-

Objective : To measure total cGMP concentration in cardiac tissue or plasma.

-

Methodology (ELISA/RIA) :

-

Sample Preparation : Rapidly harvest and snap-freeze heart tissue in liquid nitrogen to prevent cGMP degradation. Homogenize the frozen tissue in an appropriate buffer (e.g., HCl or trichloroacetic acid) containing a broad-spectrum PDE inhibitor like IBMX.

-

Extraction : Centrifuge the homogenate and collect the supernatant.

-

Assay : Use a commercially available competitive Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) kit.[25] These assays involve a cGMP-specific antibody and a labeled cGMP tracer. The signal is inversely proportional to the amount of cGMP in the sample.

-

Normalization : Normalize cGMP content to the total protein concentration of the tissue homogenate.

-

-

Alternative Method (Live Cell Imaging) : For real-time measurements in isolated cardiomyocytes, Förster Resonance Energy Transfer (FRET)-based cGMP biosensors can be used.[26][27]

Analysis of Gene and Protein Expression

-

Objective : To measure the expression of PDE9A and markers of hypertrophy and fibrosis.

-

Protocols :

-

Quantitative PCR (qPCR) : Measure PDE9A mRNA levels and transcripts for hypertrophic markers (e.g., Nppa, Nppb, Myh7) and fibrotic markers (e.g., Col1a1, Ctgf).

-

Western Blotting : Quantify PDE9A protein levels. Also used to assess the activation of the downstream PKG pathway by measuring the phosphorylation of its substrates, such as Vasodilator-Stimulated Phosphoprotein (VASP).[8]

-

Conclusion and Future Directions

The evidence strongly indicates that PDE9A is a key pathogenic driver in heart failure. Its upregulation creates a maladaptive feedback loop that degrades the cGMP generated by the cardioprotective natriuretic peptide system. Unlike PDE5, PDE9A acts independently of the often-compromised NO signaling pathway, making it a particularly attractive target.

Preclinical studies have robustly demonstrated that inhibiting PDE9A can halt and even reverse key features of heart failure, including hypertrophy, fibrosis, and cardiac dysfunction.[8][10] Early clinical data are promising, confirming that PDE9 inhibitors are well-tolerated and effectively engage their target by increasing systemic cGMP levels in patients.[18]

Future research and development should focus on:

-

Large-Scale Clinical Trials : Pivotal Phase 3 trials are needed to determine the efficacy of PDE9 inhibitors on clinical outcomes, such as mortality and hospitalization rates, in both HFrEF and HFpEF populations.

-

Combination Therapies : Investigating the potential synergistic effects of combining PDE9 inhibitors with other heart failure therapies, such as neprilysin inhibitors (which increase NP availability) or PDE5 inhibitors (to target both cGMP pools), is a logical next step.[8][16]

-

Biomarker Development : Validating plasma or urinary cGMP as a reliable biomarker for target engagement and potentially patient response will be critical for clinical implementation.[10]

Targeting PDE9A represents a novel and highly promising therapeutic strategy that directly addresses a core pathophysiological mechanism in heart failure.

References

- 1. The Role of Natriuretic Peptides in the Pathophysiology and Treatment of Heart Failure: Medicine & Healthcare Book Chapter | IGI Global Scientific Publishing [igi-global.com]

- 2. Natriuretic peptide pathways in heart failure: further therapeutic possibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. johnsonfrancis.org [johnsonfrancis.org]

- 5. Myocardial Phosphodiesterases and their Role in cGMP Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphodiesterase 9A Controls Nitric-oxide Independent cGMP and Hypertrophic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. PDE9A Promotes Calcium-Handling Dysfunction in Right Heart Failure via cGMP–PKG Pathway Suppression: A Mechanistic and Therapeutic Review | MDPI [mdpi.com]

- 9. cardurion.com [cardurion.com]

- 10. ahajournals.org [ahajournals.org]

- 11. Evaluation of phosphodiesterase 9A as a novel biomarker in heart failure with preserved ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Natriuretic peptides in the pathophysiology of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Role of Natriuretic Peptides in the Management of Heart Failure with a Focus on the Patient with Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. Phosphodiesterase 9a Inhibition in Mouse Models of Diastolic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Combined Inhibition of Phosphodiesterase-5 and -9 in Experimental Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. firstwordpharma.com [firstwordpharma.com]

- 18. Phase 2, Randomized, Double-Blind, Placebo-Controlled Study of CRD-740, a PDE9 Inhibitor, in Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cardurion Pharmaceuticals Reports Positive Phase 2a Results for Heart Failure PDE9 Inhibitor [synapse.patsnap.com]

- 20. cardurion.com [cardurion.com]

- 21. ahajournals.org [ahajournals.org]

- 22. Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease | MDPI [mdpi.com]

- 23. Frontiers | State-of-the-art methodologies used in preclinical studies to assess left ventricular diastolic and systolic function in mice, pitfalls and troubleshooting [frontiersin.org]

- 24. Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Advances and Techniques to Measure cGMP in Intact Cardiomyocytes | Springer Nature Experiments [experiments.springernature.com]

- 27. researchgate.net [researchgate.net]

Early-Stage Research on Tovinontrine for Heart Failure with Preserved Ejection Fraction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heart Failure with preserved Ejection Fraction (HFpEF) represents a significant and growing unmet medical need. Characterized by diastolic dysfunction and cardiac stiffness, effective therapeutic interventions have remained elusive. Tovinontrine (formerly IMU-935), a potent and selective small molecule inhibitor of phosphodiesterase-9 (PDE9), has emerged as a potential therapeutic candidate. Early-stage preclinical research indicates that by preventing the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), this compound may mitigate key pathophysiological features of HFpEF, including cardiac hypertrophy and renal dysfunction. This technical guide synthesizes the available early-stage research on this compound for HFpEF, presenting preclinical data, outlining experimental methodologies, and visualizing the proposed mechanism of action.

Introduction

Heart Failure with preserved Ejection Fraction (HFpEF) is a complex clinical syndrome accounting for approximately half of all heart failure cases.[1] Unlike heart failure with reduced ejection fraction (HFrEF), HFpEF is characterized by a stiffened left ventricle that is unable to relax and fill efficiently, leading to increased pressure within the heart and fluid backup in the lungs and body. The pathophysiology is multifaceted, involving cardiac hypertrophy, fibrosis, inflammation, and endothelial dysfunction.

This compound is a novel investigational drug that operates by inhibiting phosphodiesterase-9 (PDE9). PDE9 is an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP), a critical second messenger in cardiovascular signaling pathways. By inhibiting PDE9, this compound increases intracellular levels of cGMP, which is hypothesized to exert beneficial effects on cardiac and vascular function. Initially investigated for hematological disorders, preclinical evidence has prompted a shift in focus towards its potential in HFpEF.[1]

Mechanism of Action: The cGMP Signaling Pathway

The proposed therapeutic effect of this compound in HFpEF is centered on the potentiation of the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cGMP signaling cascade.

-

Upstream Activation: Natriuretic peptides, released in response to cardiac wall stress, bind to their receptors, leading to the production of cGMP.

-

This compound's Role: this compound, as a PDE9 inhibitor, prevents the breakdown of cGMP, thereby amplifying its downstream effects.

-

Downstream Effects: Elevated cGMP levels are associated with a range of cardioprotective effects, including vasodilation, anti-hypertrophic, and anti-fibrotic actions. These effects are mediated through the activation of protein kinase G (PKG).

Preclinical Evidence in HFpEF Models

Preclinical studies have investigated the efficacy of this compound in three distinct mouse models of HFpEF. While specific quantitative data from these studies has not been fully published in peer-reviewed journals, press releases from Imara Pharmaceuticals have summarized the key findings presented at the American Heart Association (AHA) Scientific Sessions in November 2021.[1] The studies demonstrated that this compound was effective in both the prevention and treatment of cardiac hypertrophy and renal dysfunction.[1]

Summary of Preclinical Findings

The following table summarizes the qualitative outcomes observed in the preclinical mouse models of HFpEF treated with this compound.

| Parameter | Outcome |

| Cardiac Hypertrophy | |

| Cardiomyocyte Size | Reduced[1] |

| Cardiac Biomarkers | |

| Plasma B-type Natriuretic Peptide (BNP) | Lowered[1] |

| Plasma Atrial Natriuretic Peptide (ANP) | Lowered[1] |

| Renal Function | |

| Blood Urea Nitrogen (BUN) | Lowered[1] |

| Urine Albumin-to-Creatinine Ratio (UACR) | Lowered[1] |

| Hemodynamics | |

| Heart Rate | No significant change[1] |

| Blood Pressure | No significant change[1] |

Experimental Protocols (Hypothesized)

Detailed experimental protocols from the this compound preclinical studies are not publicly available. However, based on standard methodologies for inducing HFpEF in murine models, the following represents a likely experimental workflow.

Commonly Used HFpEF Mouse Models:

-

Two-Hit Model (Metabolic Stress and Hypertension): This model often involves feeding mice a high-fat diet to induce obesity and metabolic syndrome, combined with the administration of a nitric oxide synthase inhibitor like L-NAME (Nω-nitro-L-arginine methyl ester) to induce hypertension.

-

Mineralocorticoid Excess Model: This model typically involves uninephrectomy (surgical removal of one kidney) followed by the administration of a mineralocorticoid like aldosterone and a high-salt diet. This leads to hypertension, cardiac hypertrophy, and fibrosis.

Key Experimental Procedures:

-

Echocardiography: To assess cardiac structure and function, including left ventricular mass, wall thickness, and diastolic function parameters.

-

Histology: Cardiac tissue is collected, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin (B541160) or wheat germ agglutinin) to visualize and quantify cardiomyocyte size.

-

Biomarker Analysis: Blood and urine samples are collected to measure levels of natriuretic peptides (BNP, ANP), markers of renal function (BUN, creatinine), and albuminuria.

Clinical Development

Following the promising preclinical data, a Phase 2 clinical trial, known as Cycle-2-PEF, was initiated to evaluate the safety and efficacy of this compound in patients with chronic HFpEF.

Cycle-2-PEF Trial Design

| Feature | Description |

| Study Design | Randomized, double-blind, placebo-controlled |

| Primary Endpoint | Change in N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels |

| Target Population | Patients with chronic HFpEF |

| Intervention | This compound versus placebo |

Future Directions and Conclusion

The early-stage research on this compound for the treatment of HFpEF is encouraging. The preclinical data, although not yet fully published, suggest that its mechanism of action, centered on the enhancement of cGMP signaling, addresses key pathophysiological drivers of the disease. The ongoing Phase 2 clinical trial will be critical in determining the translational potential of these preclinical findings.

For researchers and drug development professionals, this compound represents a promising therapeutic avenue in a field with a profound unmet need. Further research is warranted to fully elucidate the quantitative effects of this compound in preclinical models and to understand the long-term safety and efficacy in the clinical setting. The outcomes of the Cycle-2-PEF trial are eagerly awaited and will provide valuable insights into the future of PDE9 inhibition as a therapeutic strategy for HFpEF.

References

The Discontinuation of Tovinontrine for Sickle Cell Disease: A Technical Review

For Immediate Release

BOSTON, MA – This technical guide provides an in-depth analysis of the research and subsequent discontinuation of tovinontrine (IMR-687) for the treatment of sickle cell disease (SCD). Developed by Imara Inc., this compound, a selective phosphodiesterase-9 (PDE9) inhibitor, showed initial promise in preclinical and early clinical studies but ultimately failed to demonstrate significant efficacy in a pivotal Phase 2b trial. This document, intended for researchers, scientists, and drug development professionals, details the scientific rationale, experimental protocols, and clinical data that led to this outcome.

Introduction: The Rationale for PDE9 Inhibition in Sickle Cell Disease

Sickle cell disease is a genetic blood disorder characterized by the polymerization of hemoglobin S (HbS) under deoxygenated conditions, leading to red blood cell (RBC) sickling, hemolysis, vaso-occlusion, and chronic inflammation. The standard-of-care therapy, hydroxyurea (B1673989), is thought to exert its beneficial effects, in part, by increasing levels of cyclic guanosine (B1672433) monophosphate (cGMP), a signaling molecule that can induce the production of fetal hemoglobin (HbF), a potent inhibitor of HbS polymerization.[1]